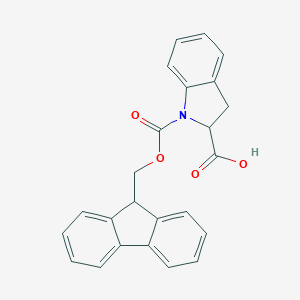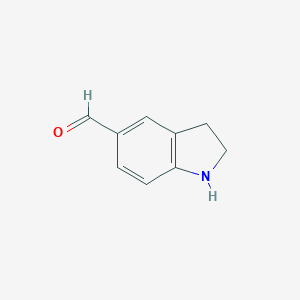
2,3-dihydro-1H-indole-5-carbaldehyde
Vue d'ensemble
Description
2,3-dihydro-1H-indole-5-carbaldehyde is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole-5-carbaldehyde is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Applications De Recherche Scientifique
Gold-Catalyzed Cycloisomerizations : A method using gold(I)-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes was reported, demonstrating efficient reactions for a variety of substrates and suggesting a mechanism involving activation of the alkyne moiety by gold(I) catalyst (Kothandaraman et al., 2011).
Green & Sustainable Nanocatalysis : Indole-3-carbaldehyde, a compound related to 2,3-dihydro-1H-indole-5-carbaldehyde, was synthesized using a green and sustainable nanocatalyzed method, highlighting its applications in organic chemistry and its activity as an inhibitor and agent in various biological contexts (Madan, 2020).
Baeyer-Villiger Oxidation Synthesis : The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes was used for the synthesis of 1,2-dihydro-3H-indol-3-ones, exploring the influence of different groups in the reaction (Bourlot et al., 1994).
Synthesis and Biological Activity of Derivatives : The synthesis of various 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives and their antimicrobial and enzyme activity evaluations were conducted, showcasing the potential of such compounds in pharmaceutical applications (Attaby et al., 2007).
Experimental and Computational Studies : Detailed experimental and computational studies on 1H-Indole-3-Carbaldehyde were conducted, including spectroscopic, Hirshfeld surface, molecular docking investigations, and DFT analysis, highlighting its potential in various scientific and pharmaceutical fields (Fatima et al., 2022).
Anticonvulsant Activity : A study on the synthesis of new derivatives of indole and their evaluation for anticonvulsant activity demonstrated the potential of such compounds in the treatment of convulsions and related conditions (Gautam et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXWOZVUOMRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596242 | |
| Record name | 2,3-Dihydro-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-5-carbaldehyde | |
CAS RN |
90563-57-8 | |
| Record name | 2,3-Dihydro-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
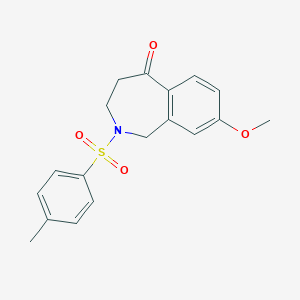
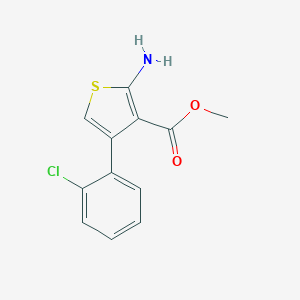
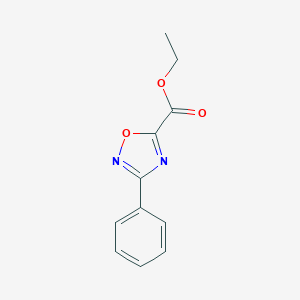
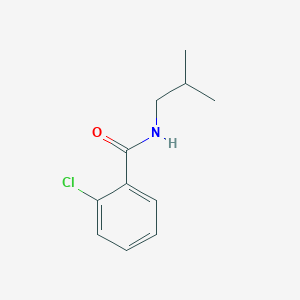
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)


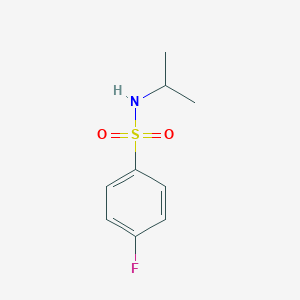

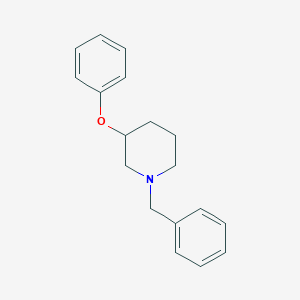
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

